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Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)piperidine

Cat. No.: B061072

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

The 4-(4-methoxyphenoxy)piperidine scaffold is a key pharmacophore in the development of
novel therapeutic agents targeting neurological disorders. Its derivatives have shown significant
promise, particularly as high-affinity ligands for the sigma-1 (o1) receptor, a protein implicated
in a variety of cellular functions relevant to neuroprotection and cognitive enhancement.
Research into these compounds is driven by the potential to develop treatments for conditions
such as Alzheimer's disease, Parkinson's disease, and age-related cognitive decline.

Derivatives of 4-(4-methoxyphenoxy)piperidine, such as 1-[w-(4-methoxyphenoxy)ethyl]-4-
methylpiperidine, have been identified as potent ol receptor agonists.[1][2] The ol receptor is
a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion
interface that modulates calcium signaling, ion channel activity, and cellular stress responses.
Agonism at this receptor has been shown to produce anti-amnesic effects and offer
neuroprotection, making it an attractive target for drug discovery in the neurology space.

The versatility of the 4-(4-methoxyphenoxy)piperidine structure allows for systematic
chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies have demonstrated that substitutions on the
piperidine ring and the length of the alkyl linker can significantly influence ligand binding to the
ol receptor over other sites like the sigma-2 (02) receptor and the A8-A7 sterol isomerase (SI)
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site.[1] This allows for the fine-tuning of compounds to achieve desired pharmacological
profiles.

These compounds serve as valuable research tools for elucidating the role of the ol receptor
in various neuropathological processes. Furthermore, their potential for therapeutic intervention
continues to be explored, with ongoing efforts to develop selective and potent ol receptor
agonists based on the 4-(4-methoxyphenoxy)piperidine framework for the treatment of a
range of neurological and psychiatric conditions.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of a series of N-[(4-
methoxyphenoxy)ethyl]piperidine derivatives for the sigma-1 (01) and sigma-2 (02) receptors,
as well as the A8-A7 sterol isomerase (SI) site. Lower Ki values indicate higher binding affinity.

Substitutio

Compound n on Linker . . .
. ol Ki (nM) o2 Ki (nM) SI Ki (nM)

ID Piperidine Length

Ring
1b 4-methyl ethyl 1.49 52.3 >1000
(R)-2b (R)-2-methyl ethyl 0.89 >1000 >1000
(S)-2b (S)-2-methyl ethyl 1.10 >1000 >1000
(R)-3b (R)-3-methyl ethyl >39
(S)-3b (S)-3-methyl ethyl >39

cis-2,6-
4b ] propyl 3.55 17.2 >1000

dimethyl

cis-2,6-
5b ) ethyl >39

dimethyl

No

2,2,6,6-
6b ethyl measurable

tetramethyl o

affinity
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Data extracted from receptor binding studies on novel phenoxyalkylpiperidines.[1]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (1) Receptors

This protocol outlines the procedure for determining the binding affinity of 4-(4-

methoxyphenoxy)piperidine derivatives to the ol receptor using a competitive radioligand

binding assay.

Materials:

Test compounds (e.g., 1-[w-(4-methoxyphenoxy)ethyl]-4-methylpiperidine)
Membrane homogenates from guinea pig brain (as a source of ol receptors)
--INVALID-LINK---pentazocine (radioligand)

Tris-HCI buffer (50 mM, pH 7.4)

Haloperidol (for non-specific binding determination)

Scintillation vials and scintillation fluid

Glass fiber filters (Whatman GF/B)

Filtration apparatus

Liquid scintillation counter

Procedure:

Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCI buffer.
Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the
resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by
resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the assay
buffer.
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Assay Setup: In test tubes, combine the membrane homogenate, --INVALID-LINK---
pentazocine at a final concentration approximate to its Kd value, and varying concentrations
of the test compound. For determining non-specific binding, add a high concentration of
haloperidol. Adjust the final volume with assay buffer.

Incubation: Incubate the assay tubes at 37°C for 150 minutes to allow for binding to reach
equilibrium.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
This separates the bound radioligand from the unbound.

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically
trapped radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow
them to equilibrate. Measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Determine the IC50 value (the concentration of the test compound that inhibits
50% of the specific binding of the radioligand) by non-linear regression analysis of the
competition binding data. Convert the IC50 values to Ki (inhibition constant) values using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L])/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.
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Caption: Proposed signaling pathway of 4-(4-Methoxyphenoxy)piperidine derivatives acting
as ol receptor agonists to promote neuroprotection.
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Caption: Experimental workflow for the development and evaluation of 4-(4-
Methoxyphenoxy)piperidine derivatives as potential therapeutic agents for neurological
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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